

A Researcher's Guide to Commercial 1,3-Dipalmitoyl-2-Stearoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Dipalmitoyl-2-stearoyl glycerol

Cat. No.: B1208165

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For researchers and drug development professionals requiring high-purity **1,3-dipalmitoyl-2-stearoyl glycerol** (CAS No. 2177-97-1), selecting a reliable commercial source is a critical first step. This guide provides a comparative overview of available options based on publicly accessible data, outlines a robust experimental protocol for independent verification of product quality, and situates the molecule within a relevant biological context.

Comparative Analysis of Commercial Sources

While numerous vendors list **1,3-dipalmitoyl-2-stearoyl glycerol**, many source their product from a primary manufacturer. Based on our review, Cayman Chemical is a prominent original supplier, with their product distributed through various life science retailers. The following table summarizes the specifications of **1,3-dipalmitoyl-2-stearoyl glycerol** from Cayman Chemical, which is representative of the product available from its distributors like Cambridge Bioscience and Biomol.



Parameter	Cayman Chemical[1][2][3]
Product Name	1,3-Dipalmitoyl-2-Stearoyl Glycerol
CAS Number	2177-97-1[1][2][3]
Synonyms	1,3-Palmitin-2-Stearin, 16:0/18:0/16:0-TG[1][3]
Molecular Formula	C53H102O6[1][2][3]
Formula Weight	835.4 g/mol [1][3]
Stated Purity	≥98%[1]
Formulation	A solid[1][2][3]
Storage	-20°C[1][3]
Solubility	DMF: 10 mg/ml[1][3]

Note: Detailed batch-specific data, such as certificates of analysis including chromatograms, are typically available from the supplier upon request after purchase by providing a specific batch number.

Experimental Protocols for Quality Verification

To ensure the purity and identity of commercially sourced **1,3-dipalmitoyl-2-stearoyl glycerol**, a standardized analytical workflow is recommended. The following protocols are adapted from established methods for triglyceride analysis.

Purity Determination by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantitative analysis of triglycerides, which lack a strong UV chromophore.

- Instrumentation:
 - HPLC system with a binary pump



- Autosampler
- Column oven
- Evaporative Light Scattering Detector (ELSD)
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Reagents:
 - Acetonitrile (HPLC grade)
 - Dichloromethane (HPLC grade) or Acetone (HPLC grade)
 - 1,3-dipalmitoyl-2-stearoyl glycerol standard
 - Sample from the commercial source
- Procedure:
 - Sample Preparation: Accurately weigh and dissolve the 1,3-dipalmitoyl-2-stearoyl
 glycerol from the commercial source and the standard in a suitable solvent (e.g.,
 dichloromethane or chloroform) to a final concentration of 1 mg/mL.
 - Chromatographic Conditions:
 - Mobile Phase A: Acetonitrile
 - Mobile Phase B: Dichloromethane/Acetonitrile (e.g., 50:50 v/v)
 - Gradient: A gradient elution is typically used to separate triglycerides. An example gradient could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute the highly nonpolar triglycerides.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 35-40°C



Injection Volume: 10-20 μL

ELSD Conditions:

Nebulizer Temperature: 40-60°C

Evaporator Temperature: 40-60°C

■ Gas Flow (Nitrogen): 1.5-2.5 L/min

 Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

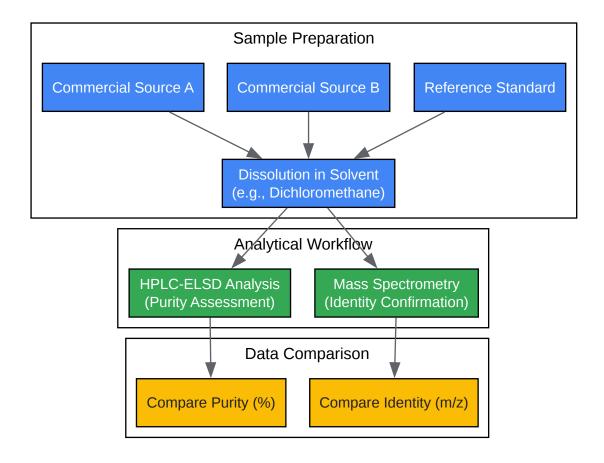
Identity Confirmation by Mass Spectrometry (MS)

- Instrumentation:
 - Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization -ESI or Atmospheric Pressure Chemical Ionization - APCI)
 - Direct infusion pump or LC-MS system
- Procedure:
 - Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 μg/mL) in a solvent compatible with the ionization source (e.g., methanol/chloroform with a small amount of ammonium formate for ESI).
 - Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
 - Data Interpretation: Confirm the presence of the correct molecular ion. For 1,3-dipalmitoyl-2-stearoyl glycerol (C₅₃H₁₀₂O₆), the expected [M+H]⁺ ion would be at m/z 835.9 and the [M+Na]⁺ ion at m/z 857.9.

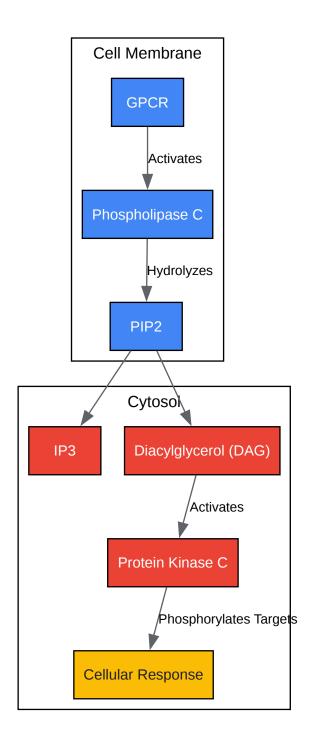
Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental workflow and the biological relevance of triglycerides and their metabolites, the following diagrams are provided.









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References

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